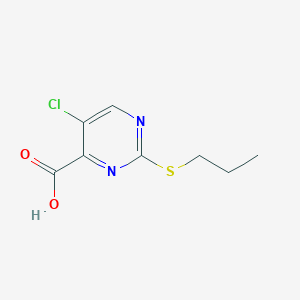
5-Chloro-2-(propylsulfanyl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(propylsulfanyl)pyrimidine-4-carboxylic acid: is an organic compound with the molecular formula C8H9ClN2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 5-position, a propylsulfanyl group at the 2-position, and a carboxylic acid group at the 4-position of the pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(propylsulfanyl)pyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Chlorination: The pyrimidine derivative is chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.
Thioether Formation: The chlorinated pyrimidine is then reacted with propylthiol in the presence of a base like sodium hydride or potassium carbonate to introduce the propylsulfanyl group at the 2-position.
Carboxylation: Finally, the compound is carboxylated at the 4-position using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination using industrial chlorinating agents.
Continuous Thioether Formation: Continuous flow reactors are used for the thioether formation step to ensure high yield and purity.
Automated Carboxylation: Automated systems for carboxylation to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 5-Chloro-2-(propylsulfinyl)pyrimidine-4-carboxylic acid, 5-Chloro-2-(propylsulfonyl)pyrimidine-4-carboxylic acid.
Reduction: 5-Chloro-2-(propylsulfanyl)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Catalysis: Acts as a ligand in catalytic reactions due to its ability to coordinate with metal ions.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Antimicrobial Activity: Studied for its antimicrobial properties against certain bacterial and fungal strains.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new drugs for treating various diseases.
Diagnostic Agents: Used in the development of diagnostic agents for detecting specific biomolecules.
Industry:
Material Science: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(propylsulfanyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
- 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
- 5-Chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid
- 5-Chloro-2-(butylsulfanyl)pyrimidine-4-carboxylic acid
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the sulfur atom. This affects the compound’s physical and chemical properties.
- Reactivity: The reactivity of these compounds can vary based on the alkyl chain length, influencing their behavior in chemical reactions.
- Applications: While all these compounds may have similar applications, the specific properties of 5-Chloro-2-(propylsulfanyl)pyrimidine-4-carboxylic acid make it unique for certain uses, such as its potential higher solubility in organic solvents compared to its shorter-chain analogs.
Properties
Molecular Formula |
C8H9ClN2O2S |
|---|---|
Molecular Weight |
232.69 g/mol |
IUPAC Name |
5-chloro-2-propylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O2S/c1-2-3-14-8-10-4-5(9)6(11-8)7(12)13/h4H,2-3H2,1H3,(H,12,13) |
InChI Key |
ASIUSORZKWXQHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















